molecular formula C9H13NO2 B3059583 O-(3-phenoxypropyl)hydroxylamine CAS No. 82703-22-8

O-(3-phenoxypropyl)hydroxylamine

Cat. No.: B3059583
CAS No.: 82703-22-8
M. Wt: 167.2 g/mol
InChI Key: NTPURQWACGYLAO-UHFFFAOYSA-N
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Description

O-(3-Phenoxypropyl)hydroxylamine is a hydroxylamine derivative characterized by a phenoxypropyl group attached to the hydroxylamine moiety. Its molecular formula is C₉H₁₃NO₂, and it is often stabilized as a hydrochloride salt (CAS: 139000-76-3) to enhance solubility and stability . The compound features a propyl chain linking the hydroxylamine group to a phenoxy aromatic ring, which influences its electronic and steric properties.

Properties

IUPAC Name

O-(3-phenoxypropyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-12-8-4-7-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPURQWACGYLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448732
Record name Hydroxylamine, O-(3-phenoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-22-8
Record name Hydroxylamine, O-(3-phenoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-phenoxypropyl)hydroxylamine typically involves the reaction of hydroxylamine with 3-phenoxypropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with 3-phenoxypropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: O-(3-phenoxypropyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

One of the prominent applications of O-(3-phenoxypropyl)hydroxylamine is in the development of antitumor agents. Research has shown that hydroxylamines can act as inhibitors of enzymes involved in tumor progression. For instance, derivatives of hydroxylamine have been explored as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression in cancer. These inhibitors have demonstrated potent activity against various cancer types, suggesting that this compound and its analogs could be effective in cancer therapy .

1.2 Neuroprotection

The compound has also been investigated for its neuroprotective properties. Studies indicate that hydroxylamines can penetrate the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases. The ability to modify the structure of hydroxylamines, such as introducing phenoxy groups, enhances their lipophilicity and cellular uptake, which is crucial for central nervous system applications .

Synthesis and Derivatives

2.1 Synthetic Pathways

This compound can be synthesized through various methods, often involving the reaction of phenolic compounds with hydroxylamine derivatives. The synthetic routes are critical as they influence the yield and purity of the final product. For example, a common method involves the reaction of phenoxypropanol with hydroxylamine hydrochloride under acidic conditions .

2.2 Derivative Studies

The exploration of derivatives of this compound has revealed enhanced biological activities and improved pharmacokinetic properties. Structural modifications can lead to increased potency against specific targets, including IDO1 and other enzymes relevant to cancer metabolism .

Biological Evaluation

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism of action appears to involve the disruption of metabolic pathways essential for tumor growth .

3.2 In Vivo Studies

Preclinical models have shown promising results with this compound in reducing tumor size and improving survival rates in animal models of cancer. These studies underscore the potential for this compound to advance into clinical trials as a novel therapeutic agent .

Case Studies and Research Findings

StudyFindings
Jin et al., 2018Synthesized new ortho-carboranyl biphenyloxime derivatives with high solubility and cytotoxicity against HeLa cells, highlighting the utility of hydroxylamines in drug delivery systems .
Recent Advances in IDO1 InhibitionExplored structure-activity relationships leading to potent inhibitors derived from hydroxylamines, demonstrating their potential in antitumor therapies .
Neuroprotective PotentialInvestigated the ability of modified hydroxylamines to cross the blood-brain barrier, suggesting applications in neurodegenerative diseases .

Mechanism of Action

The mechanism by which O-(3-phenoxypropyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This inhibition disrupts the production of deoxyribonucleotides, thereby hindering bacterial DNA synthesis and proliferation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

O-(3-Phenoxypropyl)hydroxylamine belongs to a broader class of O-substituted hydroxylamines. Key structural analogs include:

Compound Name Substituent Group Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Phenoxypropyl 179.21 139000-76-3* Intermediate in organic synthesis
O-(2,5-Dimethoxybenzyl)hydroxylamine 2,5-Dimethoxybenzyl 184.19 Not provided Colorless oil; used in ligand design
O-(3-Methoxybenzyl)hydroxylamine 3-Methoxybenzyl 154.17 Not provided NMR-confirmed structure (δ 3.8 ppm)
O-(4-Trifluoromethoxybenzyl)hydroxylamine 4-Trifluoromethoxybenzyl 207.15 535975-99-6 Enhanced electron-withdrawing effects
N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine (CTA-1) Complex tert-butyl/phenylethyl ~345.5 (estimated) Not provided Chain transfer agent in polymerization

*CAS provided for hydrochloride form.

Key Observations :

  • Substituent Diversity: The phenoxypropyl group in this compound provides a balance of lipophilicity and steric bulk compared to smaller groups like methoxybenzyl (e.g., 4h–4j in ) or electron-deficient groups like trifluoromethoxy .
  • Electronic Effects: Methoxy-substituted analogs (e.g., 4c–4f) exhibit electron-donating effects, altering reactivity in nucleophilic reactions.
  • Applications : While simpler analogs (e.g., 4h–4j) are used as synthetic intermediates, bulkier derivatives like CTA-1 () serve specialized roles in controlled polymerization due to their nitroxide-mediated radical stabilization .

Stability and Reactivity

  • Hydrochloride Salts: Many hydroxylamines, including this compound, are stabilized as hydrochloride salts to prevent oxidation. This contrasts with free-base analogs (e.g., 4c–4j), which are described as colorless oils prone to degradation .

Biological Activity

O-(3-Phenoxypropyl)hydroxylamine, a compound with the molecular formula C₉H₁₃NO₂, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, supported by empirical data and case studies.

This compound exists as a white crystalline solid and is soluble in various organic solvents. Its structure features a hydroxylamine functional group attached to a phenoxypropyl moiety, which contributes to its unique chemical reactivity and biological properties .

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The compound's ability to chelate metal ions may also enhance its antioxidant capacity .

2. Antimicrobial Properties
In addition to its antioxidant effects, this compound demonstrates notable antimicrobial activity. This property makes it a candidate for further exploration in the development of antimicrobial agents .

3. Potential Applications in Cancer Therapy
Recent studies have highlighted the potential of hydroxylamine derivatives as effective inhibitors in cancer treatment. For instance, a hydroxylamine-based compound has shown promise as an epidermal growth factor receptor (EGFR) inhibitor, particularly in osimertinib-resistant non-small-cell lung cancer (NSCLC) models . The compound exhibited high brain penetration and selective activity against mutant EGFR variants, indicating its potential utility in targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity Description Reference
AntioxidantNeutralizes free radicals; prevents oxidative damage
AntimicrobialInhibits growth of various microbial strains
EGFR InhibitionEffective against osimertinib-resistant NSCLC; high brain penetration

Case Study: EGFR Inhibitor Development

A recent study focused on the development of a selective EGFR inhibitor based on a hydroxylamine scaffold. This compound demonstrated single-digit nanomolar activity against activating mutant EGFR variants, with IC50 values indicating potent inhibition . The study utilized patient-derived xenograft (PDX) models to assess the efficacy of the compound in vivo, revealing significant tumor regression upon oral administration.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological evaluations suggest moderate toxicity levels; however, comprehensive studies are necessary to fully understand the compound's safety and potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(3-phenoxypropyl)hydroxylamine
Reactant of Route 2
O-(3-phenoxypropyl)hydroxylamine

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